molecular formula C24H24N2O3S B2665883 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396807-65-0

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2665883
CAS No.: 1396807-65-0
M. Wt: 420.53
InChI Key: RMBKRERUFKLIOE-UHFFFAOYSA-N
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Description

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a privileged scaffold found in numerous bioactive compounds, and a naphthalenesulfonyl group, which is often utilized in the design of enzyme inhibitors. The benzonitrile moiety is another common pharmacophore that can contribute to target binding and optimizes pharmacokinetic properties. Compounds featuring piperidine and benzonitrile subunits are frequently investigated as potential inhibitors of key biological targets, such as protein kinases (e.g., Akt) and cyclooxygenases (COX), which are implicated in diseases like cancer and inflammatory disorders . The molecular architecture of this reagent suggests its potential utility as a core intermediate or final product in developing novel therapeutic agents, particularly for targeted therapies in oncology. Researchers can employ this compound as a key building block in the synthesis of more complex molecules or as a pharmacological probe to study specific biological pathways. This product is provided for research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c25-16-19-5-7-20(8-6-19)17-29-18-21-11-13-26(14-12-21)30(27,28)24-10-9-22-3-1-2-4-23(22)15-24/h1-10,15,21H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKRERUFKLIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with naphthalene-2-sulfonyl chloride under basic conditions to form the naphthalen-2-ylsulfonylpiperidine intermediate. This intermediate is then reacted with 4-(bromomethyl)benzonitrile in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile will depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core features (piperidine/piperazine rings, benzonitrile, and aromatic substituents) but differ in substituents and pharmacological profiles:

Compound Key Structural Differences Functional Implications
4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)... Fluoropiperidine and ethoxypyrazine substituents Improved aqueous solubility and reduced hERG inhibition; optimized pharmacokinetics (PK)
4-((1-(3-Fluoropropyl)-4-piperidinyl)methoxy)benzonitrile Fluoropropyl chain at piperidine 1-position Increased lipophilicity; potential for enhanced blood-brain barrier penetration
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Carbonyl linker and methoxypyridinylamino group Enhanced hydrogen-bonding capacity; potential kinase inhibition (e.g., nitric oxide synthase)
4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile Morpholine and hydroxynaphthyl groups Multi-component reaction (MCR) product; possible application in drug discovery libraries

Pharmacological and Functional Comparisons

AMPK Activators
  • Compound 27b : Demonstrated superior aqueous solubility (succinate salt formulation) and weak hERG inhibition, making it a safer candidate for in vivo studies .
Metabolic Stability and PK Profiles
  • Fluorinated Derivatives (e.g., 4-fluoropiperidine in Compound 27b): Fluorine atoms reduce metabolic degradation via cytochrome P450 enzymes, improving half-life .
  • Benzonitrile Derivatives with Bulky Substituents (e.g., naphthalene sulfonyl group): May exhibit slower clearance due to steric hindrance .

Solubility and Physicochemical Properties

Compound Aqueous Solubility LogP (Predicted) Notable Formulations
Target Compound Low (estimated) ~3.5 Free base
Compound 27b High ~2.8 Succinate salt
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Moderate ~2.2 Hydrochloride salt

Biological Activity

The compound 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a naphthalene sulfonamide moiety linked to a piperidine ring, which is known for its diverse pharmacological effects.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds containing piperidine and sulfonamide groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Anticancer Activity : The naphthalene sulfonamide derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Similar compounds have been evaluated for antibacterial activity against various strains, indicating that this compound may also possess antimicrobial properties .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionAChE inhibition
Anticancer ActivityCytotoxicity against cancer cell lines
Antimicrobial ActivityEffective against bacterial strains

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of naphthalene sulfonamide derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Assays : Another research focused on the enzyme inhibitory properties of related piperidine derivatives. These studies revealed that the presence of the sulfonamide group enhances binding affinity to AChE, making it a candidate for further development in neuropharmacology .
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis .

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